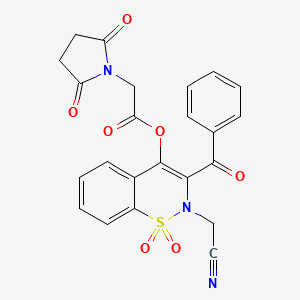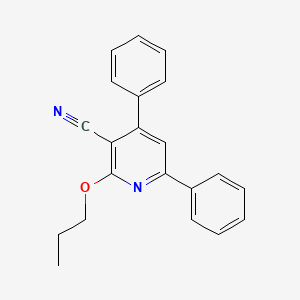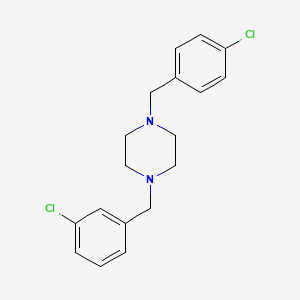![molecular formula C19H15Br2N2OS+ B14920237 3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14920237.png)
3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of bromophenyl groups and a dihydroimidazo[2,1-b][1,3]thiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the imidazo[2,1-b][1,3]thiazole core. Subsequent bromination and alkylation steps introduce the bromophenyl and oxoethyl groups, respectively. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl groups, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in ethanol.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced analogs with hydrogen replacing bromine.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- N-(4-Bromo-phenyl)-2-(4-methyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetamide
- 2,5-Bis-(4-bromophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium is unique due to its specific imidazo[2,1-b][1,3]thiazolium core and the presence of both bromophenyl and oxoethyl groups
Properties
Molecular Formula |
C19H15Br2N2OS+ |
|---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl]ethanone |
InChI |
InChI=1S/C19H15Br2N2OS/c20-15-5-1-13(2-6-15)17-12-25-19-22(9-10-23(17)19)11-18(24)14-3-7-16(21)8-4-14/h1-8,12H,9-11H2/q+1 |
InChI Key |
ZKJQMRGEVUQYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B14920158.png)
![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920159.png)

![N,N-dicyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14920168.png)


![4-({[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14920188.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920189.png)

![1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B14920209.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B14920210.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-thiophen-2-ylmethylidene]amino}oxy)acetamide](/img/structure/B14920223.png)
